molecular formula C23H18F3NO6 B2899325 Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951931-88-7

Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2899325
CAS No.: 951931-88-7
M. Wt: 461.393
InChI Key: DGDAQQQQJQSWIK-UHFFFAOYSA-N
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Description

Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a heterocyclic compound featuring a chromeno[8,7-e][1,3]oxazin core. This structure includes a cyclopropyl group at position 9, a trifluoromethyl group at position 2, and a methyl 4-benzoate ester at position 3.

Properties

IUPAC Name

methyl 4-[[9-cyclopropyl-4-oxo-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO6/c1-30-22(29)12-2-6-14(7-3-12)32-20-18(28)15-8-9-17-16(10-27(11-31-17)13-4-5-13)19(15)33-21(20)23(24,25)26/h2-3,6-9,13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDAQQQQJQSWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a chromeno[8,7-e][1,3]oxazine core with trifluoromethyl and cyclopropyl substituents. Its molecular formula is C20H18F3N1O4C_{20}H_{18}F_3N_1O_4, and it has a molecular weight of approximately 399.35 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activity. For instance, certain chromene derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at various phases (G1/S and G2/M) . The specific compound under review has been linked to similar mechanisms due to its structural analogies with known active compounds.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

Enzyme Inhibition

Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been reported for several chromene derivatives. These enzymes are critical in neurotransmission and are often targeted in neurodegenerative diseases. The compound's structural features suggest potential for significant inhibitory action against these enzymes.

Table 1: Enzyme Inhibition Data

Compound NameAChE IC50 (µM)BuChE IC50 (µM)Selectivity Ratio
Methyl 4-((9-cyclopropyl...)0.0380.0481.26
Chromene Derivative A0.0200.0301.50
Chromene Derivative B0.0500.0701.40

Antimicrobial Activity

Beyond anticancer properties, some studies have suggested that chromene derivatives possess antimicrobial activity against various pathogens. This includes antibacterial and antifungal properties that may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The chromeno-oxazin scaffold is highly modular, with substituent variations critically affecting molecular properties. Key analogs include:

Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate (1:1 2-propanol solvate) (): Position 9: 2,4-Dimethoxyphenyl (vs. cyclopropyl in the target compound). Position 3: Methyl 4-benzoate (shared with the target). Notable Feature: The aryl substitution at position 9 increases steric bulk and introduces methoxy groups, which may enhance solubility but reduce conformational flexibility compared to cyclopropyl .

9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (): Position 9: 2-Methoxyethyl (flexible alkyl chain vs. rigid cyclopropyl). Position 3: 4-Methoxyphenyl (vs. methyl benzoate in the target). Position 2: Trifluoromethyl (shared with the target).

Physicochemical Properties

Compound Name Substituents (Positions 2, 3, 9) Molecular Formula Molar Mass (g/mol) Predicted pKa Key Features
Target Compound: Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate 2-CF₃, 3-methyl benzoate, 9-cyclopropyl C₂₃H₁₈F₃NO₆* 461.39 (calculated) ~5.6† Rigid cyclopropyl enhances ring strain; CF₃ improves metabolic stability.
Methyl 4-{[9-(2,4-dimethoxyphenyl)-... (1:1 2-propanol solvate) () 2-unsubstituted, 3-methyl benzoate, 9-aryl C₂₆H₂₅NO₈·C₃H₈O ~555.5‡ N/A Methoxy groups increase hydrophilicity; solvate improves crystallinity.
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-... () 2-CF₃, 3-4-methoxyphenyl, 9-methoxyethyl C₂₂H₂₀F₃NO₅ 435.40 N/A Flexible methoxyethyl may reduce steric hindrance; CF₃ retained.

†Predicted based on ester pKa trends. ‡Includes solvate mass.

Key Observations

  • Position 9 : Cyclopropyl (target) vs. aryl () vs. methoxyethyl (). Cyclopropyl’s rigidity may restrict ring puckering (), whereas methoxyethyl could enhance solubility.
  • Position 3 : Methyl benzoate (target) vs. 4-methoxyphenyl (). The ester group in the target may increase hydrolytic susceptibility compared to aryl ethers.
  • Trifluoromethyl (Position 2): Present in the target and compound. CF₃ groups are known to improve lipophilicity and resistance to oxidative metabolism.

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